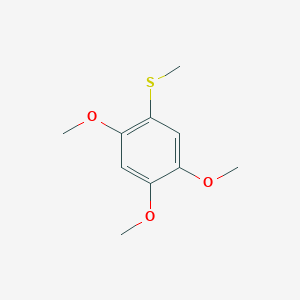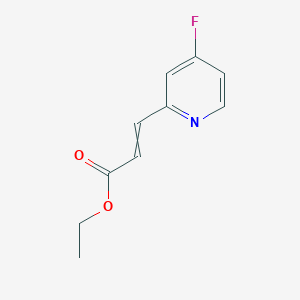
3-(2-(2-(Acetylthio)ethoxy)ethoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(2-(Acetylthio)ethoxy)ethoxy)propanoic acid is an organic compound with the molecular formula C9H16O5S. This compound is characterized by the presence of an acetylthio group, which is a sulfur-containing functional group, and two ethoxy groups attached to a propanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(Acetylthio)ethoxy)ethoxy)propanoic acid typically involves the reaction of 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which is essential for maintaining product quality and consistency. The use of automated systems also helps in reducing the production time and cost.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(2-(Acetylthio)ethoxy)ethoxy)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-(2-(Acetylthio)ethoxy)ethoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Medicine: It is investigated for its potential use in drug delivery systems and as a prodrug that can be activated in the body.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 3-(2-(2-(Acetylthio)ethoxy)ethoxy)propanoic acid involves the formation of covalent bonds with thiol groups in proteins and enzymes. This interaction can inhibit the activity of certain enzymes or alter protein function, making it useful in various biochemical studies. The molecular targets include cysteine residues in proteins, which are reactive towards the acetylthio group.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-(2-(Aminoethoxy)ethoxy)ethoxy)propanoic acid: This compound contains an amino group instead of an acetylthio group and is used in different biochemical applications.
3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid: This compound has a methoxy group and is used in the synthesis of polyethylene glycol derivatives.
3-(2-(2-(Azidoethoxy)ethoxy)ethoxy)propanoic acid: This compound contains an azido group and is used in click chemistry reactions.
Uniqueness
3-(2-(2-(Acetylthio)ethoxy)ethoxy)propanoic acid is unique due to its acetylthio group, which provides distinct reactivity compared to other similar compounds. This reactivity makes it particularly useful in the study of thiol-containing proteins and enzymes, as well as in the development of novel drug delivery systems.
Propiedades
Fórmula molecular |
C9H16O5S |
|---|---|
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
3-[2-(2-acetylsulfanylethoxy)ethoxy]propanoic acid |
InChI |
InChI=1S/C9H16O5S/c1-8(10)15-7-6-14-5-4-13-3-2-9(11)12/h2-7H2,1H3,(H,11,12) |
Clave InChI |
CXRDULCWPXRFAD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



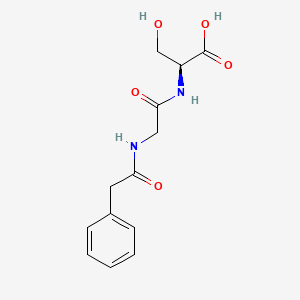
![tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B14082295.png)

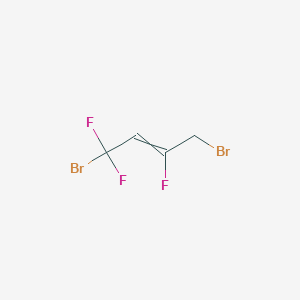
![[3-[8-(2-Aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 7-methyloctanoate](/img/structure/B14082307.png)
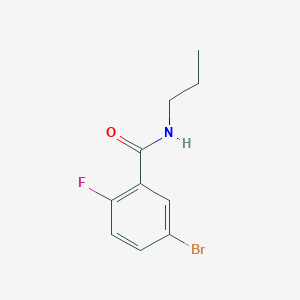
![3-[3-(5-ethyl-2,4-dihydroxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B14082317.png)
![3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide](/img/structure/B14082323.png)

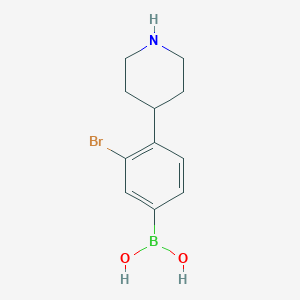
![(4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one](/img/structure/B14082335.png)
